molecular formula C16H19N3O3S B2569962 N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide CAS No. 869075-38-7

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide

Cat. No.: B2569962
CAS No.: 869075-38-7
M. Wt: 333.41
InChI Key: QGROQGISPCUOIW-UHFFFAOYSA-N
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Description

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide is a fascinating chemical compound widely used in scientific research. Its diverse applications include drug development, nanotechnology, and materials science. This compound is known for its unique chemical structure, which allows it to interact with various biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide typically involves the reaction of 4-methoxyphenethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide can be compared with other similar compounds, such as:

    N-(N-(4-methoxyphenethyl)carbamimidoyl)naphthalene-2-sulfonamide: This compound has similar structural features but different biological activities.

    4-methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide: Another structurally related compound with distinct properties and applications.

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of biological and chemical systems, making it a valuable tool in scientific research.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[2-(4-methoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-14-9-7-13(8-10-14)11-12-18-16(17)19-23(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGROQGISPCUOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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